5,5-Dimethyl-[1,3]oxazinan-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
5,5-dimethyl-1,3-oxazinan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-6(2)3-7-5(8)9-4-6/h3-4H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCUHVYMIAPQGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(=O)OC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480281 | |
| Record name | 5,5-DIMETHYL-[1,3]OXAZINAN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54953-79-6 | |
| Record name | Tetrahydro-5,5-dimethyl-2H-1,3-oxazin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54953-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,5-DIMETHYL-[1,3]OXAZINAN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Ascendancy of Heterocycles in Modern Chemical Research
Heterocyclic compounds are fundamental to modern chemical and medicinal research, with a significant percentage of all biologically active chemical entities containing a heterocyclic motif. nih.govopenmedicinalchemistryjournal.com Their prevalence stems from the unique three-dimensional arrangements and electronic properties conferred by the presence of heteroatoms like nitrogen, oxygen, and sulfur. reachemchemicals.commdpi.com These features allow for specific interactions with biological targets, making them invaluable scaffolds in drug discovery. nih.gov The continuous development of novel synthetic methodologies has further expanded the accessible chemical space of functionalized heterocycles, driving innovation in medicinal chemistry and materials science. rsc.org
Cyclic Carbamates: Versatile Intermediates
Cyclic carbamates, a subclass of heterocyclic compounds, are characterized by a carbamate (B1207046) group (-NH-C(=O)-O-) incorporated into a ring structure. These moieties are recognized for their synthetic versatility and are present in a number of pharmaceuticals. core.ac.uk Traditionally, their synthesis often involved hazardous reagents like phosgene (B1210022). However, significant research has been dedicated to developing greener synthetic routes, including the use of carbon dioxide as a C1 building block. researchgate.netrsc.org Cyclic carbamates, such as the five-membered oxazolidinones and the six-membered nih.govrsc.orgoxazinan-2-ones, serve as important intermediates in the synthesis of a variety of organic molecules, including amino alcohols and complex natural products. core.ac.ukresearchgate.netencyclopedia.pub
Thenih.govrsc.orgoxazinan 2 One Framework: a Closer Look
The nih.govrsc.orgoxazinan-2-one framework is a six-membered heterocyclic ring containing a nitrogen atom at position 1, an oxygen atom at position 3, and a carbonyl group at position 2. nih.govsigmaaldrich.comchemspider.com This structure is of significant interest due to its presence in biologically active compounds and its utility as a synthetic intermediate. researchgate.net For instance, nih.govrsc.orgoxazinan-2-ones can serve as precursors to 1,3-amino alcohols, which are themselves valuable building blocks in asymmetric synthesis and for the preparation of pharmaceutical agents. researchgate.netacs.orgorganic-chemistry.orgnih.gov The ring system can be synthesized through various methods, including the reaction of 1,3-diols with primary amines or the domino oxidative cyclization of α-isocyanoacetates with phenyl vinyl selenones. researchgate.netchimia.ch
Situating 5,5 Dimethyl Nih.govrsc.orgoxazinan 2 One
Direct Cyclization Approaches tofrontiersin.orgnih.govOxazinan-2-ones
Direct cyclization methods offer an efficient route to the 1,3-oxazinan-2-one (B31196) core. These strategies typically involve the formation of the carbamate (B1207046) linkage and subsequent ring closure in a single conceptual step or a one-pot procedure.
Amine-Alcohol Carbonylation Reactions
A prominent method for synthesizing 1,3-oxazinan-2-ones is the carbonylation of amino alcohols. This approach utilizes a carbonyl source to react with the amino and hydroxyl functionalities of a precursor molecule, leading to the formation of the cyclic carbamate.
Dimethyl carbonate (DMC) and ethylene (B1197577) carbonate (EC) are considered environmentally benign carbonylating agents. researchgate.netnih.gov The synthesis of dimethyl carbonate itself can be achieved through various routes, including the transesterification of ethylene carbonate with methanol (B129727), a process that can be catalyzed by heterogeneous catalysts like NaZSM-5 zeolite. ornl.govrsc.org Another approach involves the one-pot synthesis from an epoxide, carbon dioxide, and methanol using a bicomponent catalytic system. nih.gov K2CO3-based binary salts have also been shown to be effective for the synthesis of DMC from CO2 and ethylene oxide. rsc.org
The reaction of primary amines with bis(methyl carbonate) derivatives of 1,3-propanediols in the presence of a suitable catalyst can yield 1,3-oxazinan-2-ones. researchgate.net This method highlights the versatility of dialkyl carbonates as carbonylating agents in the formation of these heterocyclic systems.
Table 1: Synthesis of Dimethyl Carbonate (DMC)
| Starting Materials | Catalyst | Key Features |
|---|---|---|
| Ethylene Carbonate, Methanol | NaZSM-5 | Heterogeneous catalysis, mild conditions. ornl.gov |
| Propylene Oxide, CO2, Methanol | Hydroxyl-functionalized ionic liquid and an alkali carbonate | One-pot synthesis, low pressure. nih.gov |
The efficiency of the carbonylation reaction is highly dependent on the catalytic system employed. For the synthesis of 1,3-oxazinan-2-ones from primary amines and bis(methyl carbonate) derivatives of 1,3-propanediols, potassium tert-butoxide has been used effectively. researchgate.net Various other catalysts have been investigated for the carbonylation of amines, including palladium-based systems. researchgate.netmdpi.com For instance, the palladium-catalyzed carbonylation of amines can be directed towards the synthesis of carbamates. researchgate.net The choice of catalyst and solvent can influence the reaction outcome, allowing for switchable approaches to different products.
In related carbonylative cyclization reactions, tertiary amines like triethylamine (B128534) (Et3N) and 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to catalyze the formation of enamines from alkynoyl oxazolidinones. nih.gov While not a direct synthesis of oxazinanones, this demonstrates the role of amine catalysts in related transformations. Alcohol amines have also been employed as catalysts for the conversion of CO2 into value-added chemicals, showcasing their potential in carbonylation reactions. nih.govrsc.org
The synthesis of cyclic carbamates, such as 1,3-oxazinan-2-ones, using dialkyl carbonates as carbonylating agents can proceed through different mechanistic pathways. One such pathway is the double BAc2 (base-catalyzed acyl substitution at a carbonyl carbon) mechanism. researchgate.net This mechanism involves the nucleophilic attack of the amine on the carbonyl group of the dialkyl carbonate, followed by an intramolecular cyclization involving the hydroxyl group.
Intramolecular Cyclization of Azidoformates
An alternative approach to the synthesis of oxazinanones involves the intramolecular cyclization of suitably functionalized precursors, such as azidoformates.
The thermal decomposition of azides can lead to the formation of highly reactive nitrene intermediates, which can then undergo various transformations, including intramolecular cyclization. The thermal decomposition of azodicarbonamide, for example, has been studied and shown to produce a variety of products through different decomposition pathways. rsc.org While this specific example does not lead to oxazinanones, it illustrates the principle of using thermal decomposition to initiate cyclization reactions. The decomposition of aromatic azides has also been investigated as a potential synthetic route to phenazines. rsc.org The intramolecular cyclization of azido-isocyanides has been shown to be triggered by the azide (B81097) anion, leading to cyclic cyanamides. nih.gov
In the context of oxazinanone synthesis, a hypothetical thermal decomposition of an azidoformate derived from a 3-amino-alcohol could proceed via the formation of a nitrene, which would then undergo intramolecular insertion into a C-H bond or react with a suitably placed functional group to form the six-membered ring. However, specific examples directly leading to 5,5-Dimethyl- frontiersin.orgnih.govoxazinan-2-one via this pathway were not found in the provided search results.
Other intramolecular cyclization strategies for synthesizing oxazinanones include the Brønsted acid-catalyzed cyclization of N-Cbz-protected diazoketones derived from α-amino acids. frontiersin.orgnih.govdoaj.orgresearchgate.net This method, however, leads to 1,3-oxazinane-2,5-diones rather than the 2-one structure.
Photolytic Activation Strategies
Photochemical methods offer a unique approach to induce chemical transformations, often under mild conditions. While direct photolytic ring closure to form 5,5-dimethyl- d-nb.infoiupac.orgoxazinan-2-one is not extensively documented, the photolytic activation of related oxazine (B8389632) systems provides insight into potential synthetic pathways. For instance, the reversible ring-opening of benzo d-nb.infoiupac.orgoxazine heterocycles can be initiated by light. This process involves the cleavage of the C-O bond upon photoexcitation, leading to a zwitterionic intermediate. While this is a ring-opening process, the principles of using light to manipulate the oxazine core are relevant. A hypothetical synthetic strategy could involve the design of a precursor that upon photolytic activation, undergoes a favored intramolecular cyclization to form the desired 1,3-oxazinan-2-one ring. This could involve a photochemically induced bond formation or the removal of a protecting group to facilitate spontaneous cyclization.
Competitive Cyclization Pathways and Selectivity
The synthesis of 1,3-oxazinan-2-ones via intramolecular cyclization can be complicated by competitive reaction pathways, which affect the selectivity and yield of the desired product. For example, in the synthesis of 1,3-oxazinane-2,5-diones from N-Cbz-protected diazoketones, various factors can influence the reaction outcome. frontiersin.orgdoaj.orgnih.gov The choice of catalyst and reaction conditions is crucial in directing the reaction towards the desired cyclization.
In a Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones derived from amino acids, the formation of the six-membered 1,3-oxazinane-2,5-dione ring is the desired outcome. frontiersin.orgdoaj.orgnih.gov However, side reactions can occur. For instance, if the substrate contains other nucleophilic groups, these can compete with the carbamate oxygen in attacking the activated diazo group, leading to the formation of undesired byproducts. The selectivity of the cyclization is therefore dependent on the relative nucleophilicity of the competing groups and the steric environment around the reaction centers. The use of a suitable catalyst, such as silica-supported perchloric acid, has been shown to promote the desired intramolecular cyclization to afford various 1,3-oxazinane-2,5-diones in good yields. frontiersin.orgdoaj.orgnih.gov
| Substrate | Catalyst | Product | Competing Pathways | Ref |
| N-Cbz-phenylalanine-derived diazoketone | H₂SO₄ | 1,3-Oxazinane-2,5-dione | O-H insertion | frontiersin.org |
| N-Cbz-protected diazoketone with terminal amine | Not specified | No desired product | Potential for intermolecular reactions or alternative cyclizations | frontiersin.org |
| Diazoketone with ester functionality | Not specified | Potential for byproduct formation | Ester group can compete with the Cbz group in the cyclization | frontiersin.org |
Gold-Catalyzed Oxycyclization of Allenic Carbamates
Gold catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds. A notable application is the gold-catalyzed oxycyclization of allenic carbamates to produce 1,3-oxazinan-2-one derivatives. d-nb.info This method is highly regioselective and can be controlled to yield either kinetically or thermodynamically favored products. d-nb.info
The reaction typically involves the activation of the allene (B1206475) by a gold(I) catalyst, which facilitates the intramolecular attack of the carbamate oxygen onto the activated allene. This process leads to the formation of the six-membered ring. The regioselectivity of the cyclization (i.e., which double bond of the allene is attacked) can be controlled by the reaction conditions. For example, running the reaction at room temperature often yields the kinetically controlled 6-methylene-1,3-oxazinan-2-one product, while higher temperatures can lead to isomerization to the thermodynamically more stable 1,3-oxazin-2-one derivative. d-nb.info This methodology has been successfully applied to the synthesis of a variety of substituted 1,3-oxazinan-2-ones, demonstrating its broad scope. d-nb.info
| Allenic Carbamate Substrate | Gold Catalyst System | Product | Key Findings | Ref |
| N-Boc-protected allenic carbamates | [AuCl(PPh₃)]/AgOTf | 6-methylene-1,3-oxazinan-2-ones (kinetic) or 1,3-oxazin-2-ones (thermodynamic) | Complete regioselectivity, controllable outcome based on temperature. | d-nb.info |
| Bis(allenic carbamate) | [AuCl(PPh₃)]/AgOTf | Bis(6-methylene-1,3-oxazinan-2-one) | Demonstrates the power of the method for synthesizing complex molecules. | d-nb.info |
Multicomponent Reaction Strategies ford-nb.infoiupac.orgOxazine Derivatives
Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants.
Three-Component Cyclocondensation Reactions
A one-pot, three-component synthesis of N-substituted 1,3-oxazinan-2-ones has been developed, offering a straightforward and efficient route to these heterocycles. This reaction involves the combination of a primary amine, 1,3-dibromopropane, and tetraethylammonium (B1195904) bicarbonate in methanol at room temperature. The use of L-alanine as the amine component allows for the synthesis of a chiral product. This method avoids the use of hazardous reagents like phosgene (B1210022) and provides good yields in a short reaction time.
Ring Transformation Reactions from Related Heterocycles (e.g., 2,2-Dimethyl-1,3-dioxin-4-ones)
Ring transformation reactions provide an alternative pathway to 1,3-oxazinan-2-one derivatives from other heterocyclic systems. While a direct transformation from 2,2-dimethyl-1,3-dioxin-4-one (a derivative of Meldrum's acid) to 5,5-dimethyl- d-nb.infoiupac.orgoxazinan-2-one is not explicitly detailed in the provided search results, the reactivity of Meldrum's acid and its derivatives suggests potential synthetic routes. nih.govwikipedia.org Meldrum's acid is a versatile precursor for the synthesis of a wide range of heterocyclic compounds. nih.govwikipedia.org A plausible, though hypothetical, route could involve the reaction of a 5,5-disubstituted Meldrum's acid derivative with a nitrogen-containing nucleophile, followed by a ring-closing step to form the 1,3-oxazinan-2-one ring.
Another related strategy involves the ring expansion of smaller heterocycles. For instance, the ring expansion of 2-ester-2-arylazetidine carbamates using Brønsted acids has been shown to produce 6,6-disubstituted 1,3-oxazinan-2-ones in excellent yields. researchgate.net This type of transformation highlights the potential for converting pre-existing ring systems into the desired oxazinanone scaffold.
Stereoselective and Chiral Synthesis ofd-nb.infoiupac.orgOxazinan-2-one Derivatives
The development of stereoselective methods for the synthesis of chiral 1,3-oxazinan-2-one derivatives is of great importance, as these compounds are valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals. nih.govfigshare.comacs.orgnih.gov
One successful approach involves the use of chiral starting materials derived from carbohydrates. For example, a new synthetic method for chiral 6-hydroxymethyl-1,3-oxazinan-2-ones and their analogues starts from optically pure 3-hydroxy-γ-butyrolactone. figshare.comacs.orgnih.gov The synthesis involves the reaction of the lactone with a primary amine to form an amide, which is then reduced and carbonylated to yield the desired chiral 1,3-oxazinan-2-one. figshare.comacs.orgnih.gov
Another strategy employs chiral auxiliaries or catalysts to induce stereoselectivity. While not specific to 5,5-dimethyl- d-nb.infoiupac.orgoxazinan-2-one, the principles of asymmetric synthesis are broadly applicable. The synthesis of novel chiral 1,3-oxazinan-2-one derivatives has been reported, and these compounds have shown potent antibacterial activities. nih.gov
| Chiral Starting Material/Method | Target Chiral Oxazinanone | Key Features of the Synthesis | Ref |
| Optically pure 3-hydroxy-γ-butyrolactone | Chiral 6-hydroxymethyl-1,3-oxazinan-2-ones | Multi-step synthesis involving amidation, reduction, and carbonylation. | figshare.comacs.orgnih.gov |
| Chiral amines (e.g., L-alanine) | Chiral N-substituted 1,3-oxazinan-2-ones | One-pot, three-component reaction. |
Synthesis from Chiral Precursors (e.g., Carbohydrate Derivatives)
The use of readily available chiral starting materials, often referred to as the "chiral pool," is a powerful strategy for the synthesis of enantiomerically pure compounds. Carbohydrates, with their abundance of stereocenters, represent a particularly valuable class of chiral precursors for the synthesis of complex molecules, including chiral 1,3-oxazinan-2-ones. vcu.edunih.gov
A general and innovative approach for the synthesis of chiral 6-hydroxymethyl-1,3-oxazinan-2-ones from carbohydrate derivatives has been reported. vcu.edu This methodology, while not directly producing the 5,5-dimethyl analogue, establishes a clear precedent for utilizing carbohydrate-derived synthons. The key steps involve the reaction of an optically pure 3-hydroxy-γ-butyrolactone with a primary amine to form an amide, which is subsequently reduced and carbonylated to yield the desired 1,3-oxazinan-2-one ring system. vcu.edu
Adapting this strategy to synthesize 5,5-Dimethyl- vcu.edunih.govoxazinan-2-one would necessitate starting with a chiral precursor that already contains the gem-dimethyl moiety or allows for its introduction. For instance, a chiral 3-hydroxy-4,4-dimethyl-γ-butyrolactone could theoretically serve as a suitable starting material. The synthesis of such a precursor, however, is not a trivial undertaking and would require its own dedicated synthetic sequence.
Another viable approach involves the use of chiral amino alcohols, which are direct precursors to 1,3-oxazinan-2-ones. The key chiral amino alcohol required for the synthesis of 5,5-Dimethyl- vcu.edunih.govoxazinan-2-one is 3-amino-3-methyl-1-butanol. While this specific amino alcohol is not chiral at the C3 position if unsubstituted on the nitrogen, the principles of using chiral amino alcohols for the synthesis of more complex 1,3-oxazinan-2-ones are well-established. For example, the synthesis of (R)-3-aminobutanol, a key intermediate for various pharmaceuticals, has been extensively studied and can be achieved from the chiral pool starting material (R)-3-aminobutanoic acid. google.comchembk.com
The general synthesis of 1,3-oxazinan-2-ones can be achieved through the cyclization of 1,3-amino alcohols with a phosgene equivalent, such as triphosgene, diphosgene, or carbonyldiimidazole. In the context of synthesizing 5,5-Dimethyl- vcu.edunih.govoxazinan-2-one, the precursor 3-amino-3-methyl-1-butanol would be subjected to such a cyclization reaction.
| Precursor Type | Example Precursor for Analogue Synthesis | Resulting Oxazinan-2-one | Reference |
| Carbohydrate Derivative | Optically pure 3-hydroxy-γ-butyrolactone | Chiral 6-hydroxymethyl-1,3-oxazinan-2-one | vcu.edu |
| Chiral Amino Acid | (R)-3-aminobutanoic acid | (R)-3-aminobutanol (precursor to a chiral oxazinan-2-one) | google.comchembk.com |
This table presents examples of chiral precursors used for the synthesis of structural analogues of 5,5-Dimethyl- vcu.edunih.govoxazinan-2-one.
Asymmetric Induction in Cyclization Reactions
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other during a chemical reaction, influenced by a chiral feature present in the substrate, reagent, or catalyst. In the synthesis of 5,5-Dimethyl- vcu.edunih.govoxazinan-2-one, where the target molecule itself is achiral unless a substituent is introduced at the nitrogen or C4/C6 positions, the principles of asymmetric induction become crucial when synthesizing chiral analogues.
One-pot syntheses have been developed that employ chiral catalysts to induce enantioselectivity. For instance, an integrated one-pot synthesis of 1,3-oxazinan-2-ones from isocyanoacetates and phenyl vinyl selenones has been reported. nih.gov This method utilizes a Cinchona alkaloid-derived bifunctional catalyst for the initial Michael addition, which establishes the stereochemistry that is then carried through the subsequent cyclization, leading to enantio-enriched 1,3-oxazinan-2-ones. nih.govchimia.ch While this specific methodology has not been applied to the synthesis of the 5,5-dimethyl derivative, it demonstrates the feasibility of catalytic asymmetric induction in the formation of the 1,3-oxazinan-2-one ring.
The cyclization of N-protected 3-amino-3-methyl-1-butanol can be influenced by chiral auxiliaries attached to the nitrogen atom. Although the 5,5-dimethyl substitution pattern does not inherently lead to a chiral center at C5, the presence of a chiral N-substituent can direct the stereochemical outcome if other stereocenters are being formed in the molecule, for instance at C4 or C6.
Control over Diastereoselectivity and Enantioselectivity
The control of diastereoselectivity and enantioselectivity is paramount in modern organic synthesis. For the synthesis of substituted 1,3-oxazinan-2-ones, these aspects determine the purity and efficacy of the final product, especially in pharmaceutical applications.
While specific data on the diastereoselective and enantioselective synthesis of 5,5-Dimethyl- vcu.edunih.govoxazinan-2-one is scarce in the literature, valuable insights can be drawn from the synthesis of structurally related compounds. For example, the synthesis of N-acyl-5,5-dimethyloxazolidin-2-ones has been explored for asymmetric synthesis. nih.gov These "SuperQuat" auxiliaries, featuring a gem-dimethyl group adjacent to a stereocenter, have shown high levels of diastereoselectivity in enolate alkylation and conjugate addition reactions. This suggests that the 5,5-dimethyl substitution pattern can enforce a specific conformation that leads to high stereochemical control.
In a one-pot synthesis of 1,3-oxazinan-2-ones from amines and 1,3-diols using dialkyl carbonates, it was observed that the substitution pattern of the diol influenced the reaction yield. acs.orggoogle.com Notably, a diol with a tertiary carbinol center was successfully used, which is structurally analogous to the precursor of 5,5-Dimethyl- vcu.edunih.govoxazinan-2-one. While this study did not focus on stereoselectivity, it provides a viable synthetic route that could be adapted for asymmetric synthesis by using chiral catalysts or chiral amines.
The stereochemical outcome of the cyclization of amino alcohols can also be controlled by the choice of cyclizing agent. Differences in the stereochemical course of the reaction have been observed when using diphosgene versus phosgene for the cyclization of (2,3-anti)-3-amino-1,2-diols to form oxazolidinones, with the formation of different diastereomers. researchgate.net This highlights the importance of the reaction conditions in controlling the stereoselectivity of the final product.
| Reaction Type | Key Feature for Stereocontrol | Resulting Stereoselectivity | Reference (for related compounds) |
| Catalytic Michael Addition/Cyclization | Cinchona alkaloid-derived bifunctional catalyst | Enantio-enriched products | nih.govchimia.ch |
| Diastereoselective Alkylation | "SuperQuat" chiral auxiliary (N-acyl-5,5-dimethyloxazolidin-2-one) | High diastereoselectivity | nih.gov |
| Cyclization of Amino Diols | Choice of cyclizing agent (phosgene vs. diphosgene) | Formation of different diastereomers | researchgate.net |
This table summarizes methods for achieving stereocontrol in the synthesis of related heterocyclic compounds, which could be applicable to analogues of 5,5-Dimethyl- vcu.edunih.govoxazinan-2-one.
Electrophilic and Nucleophilic Substitution Reactions
The presence of both a nucleophilic nitrogen atom and acidic protons adjacent to the carbonyl group allows for various substitution reactions, making it a versatile building block in organic synthesis.
Alkylation of the 5,5-dimethyl- rsc.orgrsc.orgoxazinan-2-one ring can be strategically directed to either the nitrogen or carbon atoms, depending on the reaction conditions and the use of activating groups.
N-Alkylation:
Direct alkylation on the nitrogen atom of the rsc.orgrsc.orgoxazinan-2-one ring provides a straightforward method for the synthesis of N-substituted derivatives. Research by Trifunovic and colleagues has demonstrated an efficient one-pot, three-component reaction for this purpose. youtube.com This method involves the reaction of a primary amine, 1,3-dibromopropane, and a bicarbonate source, such as tetraethylammonium bicarbonate, in methanol at room temperature. youtube.com While this specific study did not use 5,5-dimethyl-1,3-propanediol as a precursor, the general methodology is applicable for the synthesis of a variety of N-substituted 1,3-oxazinan-2-ones. youtube.com The reaction proceeds by the initial formation of the oxazinanone ring followed by in situ N-alkylation.
C-Alkylation via Enolates:
Alkylation at the carbon atom alpha to the carbonyl group (C4 position) typically proceeds through the formation of an enolate intermediate. To facilitate this, the nitrogen atom is often first acylated. This N-acylation enhances the acidity of the protons at the C4 and C6 positions. However, in the case of 5,5-dimethyl- rsc.orgrsc.orgoxazinan-2-one, only the C4 and C6 positions are available for deprotonation. The gem-dimethyl substitution at the C5 position prevents enolization at this site.
Studies by Davies and coworkers have extensively investigated the stereoselective enolate alkylation of N-acyl derivatives of oxazinanones. rsc.org For instance, the lithium enolate of an N-propanoyl-substituted oxazinanone can be generated using a strong base like lithium diisopropylamide (LDA). Subsequent treatment with an alkyl halide leads to the formation of a new carbon-carbon bond at the C4 position. The gem-dimethyl group at the C6 position in similar systems has been shown to be beneficial, as it can direct the stereochemical outcome of the reaction and facilitate selective cleavage of the N-acyl group upon hydrolysis. rsc.org
A representative reaction is shown in the table below:
| Reactant | Reagents | Product | Notes |
| N-propanoyl-5,5-dimethyl- rsc.orgrsc.orgoxazinan-2-one | 1. LDA, THF, -78 °C; 2. RX (e.g., Benzyl bromide) | N-propanoyl-4-alkyl-5,5-dimethyl- rsc.orgrsc.orgoxazinan-2-one | The N-acyl group is crucial for activating the alpha-protons for deprotonation. |
The enolates generated from N-acylated 5,5-dimethyl- rsc.orgrsc.orgoxazinan-2-ones are versatile nucleophiles that can react with a variety of electrophiles beyond alkyl halides. This allows for a broad range of derivatizations at the C4 position.
The work by Davies and colleagues has shown that the chlorotitanium enolate of an N-propanoyl-substituted oxazinanone, which can be prepared using titanium tetrachloride and a tertiary amine base, undergoes highly diastereoselective aldol (B89426) reactions with both aromatic and aliphatic aldehydes. rsc.org The resulting aldol adducts can then be hydrolyzed to yield chiral α-methyl-β-hydroxy carboxylic acids, demonstrating the utility of the 5,5-dimethyl-oxazinanone scaffold as a chiral auxiliary. rsc.org The gem-dimethyl substitution at a position analogous to C5 in the studied systems was found to be advantageous for the subsequent hydrolytic workup. rsc.org
The following table summarizes a typical aldol reaction:
| Reactant | Reagents | Product | Diastereoselectivity |
| N-propanoyl-5,5-dimethyl- rsc.orgrsc.orgoxazinan-2-one | 1. TiCl4, Hünig's base; 2. R'CHO (Aldehyde) | N-propanoyl-4-(1-hydroxy-2-alkyl)-5,5-dimethyl- rsc.orgrsc.orgoxazinan-2-one | Excellent |
These enolate-based derivatizations highlight the synthetic potential of the 5,5-dimethyl- rsc.orgrsc.orgoxazinan-2-one core in constructing complex molecular architectures with high stereocontrol.
Ring-Opening and Rearrangement Pathways
The strained ring system of 5,5-dimethyl- rsc.orgrsc.orgoxazinan-2-one can undergo various ring-opening and rearrangement reactions, particularly under acidic or basic conditions, leading to the formation of valuable acyclic compounds.
Currently, there is limited specific information available in the scientific literature regarding the acid-catalyzed rearrangements of 5,5-dimethyl- rsc.orgrsc.orgoxazinan-2-one. While rearrangements of other heterocyclic systems are well-documented, dedicated studies on this particular compound are scarce. General principles suggest that protonation of the carbonyl oxygen or the nitrogen atom could initiate ring-opening or rearrangement cascades, potentially leading to the formation of unsaturated amides or other heterocyclic systems. However, without specific experimental data, the exact nature of these transformations remains speculative. Further research is needed to explore the behavior of 5,5-dimethyl- rsc.orgrsc.orgoxazinan-2-one under various acidic conditions and to elucidate the structures of any resulting rearrangement products.
One of the most significant applications of the rsc.orgrsc.orgoxazinan-2-one ring system is its role as a protected form of 1,3-amino alcohols. The hydrolysis of 5,5-dimethyl- rsc.orgrsc.orgoxazinan-2-one provides a direct route to 3-amino-2,2-dimethylpropan-1-ol. This transformation can be achieved under either acidic or basic conditions, which cleave the carbamate linkage.
The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by the elimination of carbon dioxide (in the case of acidic hydrolysis) or a carbonate salt (in the case of basic hydrolysis) to yield the desired 1,3-amino alcohol. Chiral 1,3-oxazinan-2-ones are recognized as valuable intermediates for the synthesis of pharmaceutical compounds and amino alcohols. nih.gov
The general scheme for the hydrolysis is presented below:
| Starting Material | Conditions | Product | By-product |
| 5,5-Dimethyl- rsc.orgrsc.orgoxazinan-2-one | Aqueous Acid (e.g., HCl), Heat | 3-amino-2,2-dimethylpropan-1-ol hydrochloride | CO2 |
| 5,5-Dimethyl- rsc.orgrsc.orgoxazinan-2-one | Aqueous Base (e.g., NaOH), Heat | 3-amino-2,2-dimethylpropan-1-ol | Na2CO3 |
This ring-opening reaction is of considerable synthetic utility as it allows for the unmasking of the 1,3-amino alcohol functionality at a late stage in a synthetic sequence, after the oxazinanone ring has been used to direct other transformations.
Catalytic Functionalization of thersc.orgrsc.orgOxazinan-2-one Ring System
The direct catalytic functionalization of C-H bonds on the rsc.orgrsc.orgoxazinan-2-one ring is an area of growing interest in modern organic synthesis, as it offers a more atom-economical and efficient way to introduce new functional groups compared to classical methods that require pre-functionalized substrates. However, at present, there is a lack of specific reports in the scientific literature detailing the catalytic functionalization of the 5,5-dimethyl- rsc.orgrsc.orgoxazinan-2-one ring system itself.
While transition metal-catalyzed C-H activation has been widely applied to a variety of heterocyclic compounds, its application to oxazinanones is not yet well-established. youtube.com The development of catalytic systems that can selectively activate the C-H bonds at the C4 or C6 positions of 5,5-dimethyl- rsc.orgrsc.orgoxazinan-2-one in the presence of the carbamate functionality would represent a significant advancement in the chemistry of this compound class. Such methodologies could provide novel and more direct routes to a wide range of functionalized derivatives. Future research in this area is anticipated to unlock new synthetic possibilities for this versatile heterocyclic scaffold.
Palladium-Catalyzed Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling and functionalization reactions. lumenlearning.comyoutube.com For the 1,3-oxazinan-2-one ring system, palladium-catalyzed reactions could potentially occur at several positions, provided a suitable handle such as a halide or triflate is present on the ring or at the nitrogen atom.
While specific examples of palladium-catalyzed reactions on 5,5-Dimethyl- clockss.orgsolubilityofthings.comoxazinan-2-one itself are not extensively documented in the reviewed literature, the general principles of palladium catalysis can be applied. For instance, if a derivative of 5,5-Dimethyl- clockss.orgsolubilityofthings.comoxazinan-2-one bearing a leaving group (e.g., a bromine or iodine atom) at the 4- or 6-position were available, it could theoretically undergo common palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings to introduce new carbon-carbon bonds. lumenlearning.comyoutube.com
It is important to note that the stability of the 1,3-oxazinan-2-one ring under various palladium-catalyzed reaction conditions would be a critical factor. The potential for ring-opening or other side reactions would need to be considered in any synthetic design.
Other Transition Metal-Catalyzed Transformations
Beyond palladium, other transition metals such as copper, nickel, rhodium, and iridium are known to catalyze a diverse range of chemical transformations on heterocyclic compounds. For derivatives of 5,5-Dimethyl- clockss.orgsolubilityofthings.comoxazinan-2-one, these could include C-H activation/functionalization, amination, or etherification reactions.
For example, copper-catalyzed N-arylation or N-alkenylation reactions are well-established methods for forming C-N bonds and could potentially be applied to the nitrogen atom of the 5,5-Dimethyl- clockss.orgsolubilityofthings.comoxazinan-2-one ring. The choice of ligand and reaction conditions would be crucial to achieve good yields and selectivity.
Rhodium and iridium catalysts are often employed in C-H activation and functionalization reactions. A derivative of 5,5-Dimethyl- clockss.orgsolubilityofthings.comoxazinan-2-one with accessible C-H bonds could, in principle, be functionalized through directed or non-directed C-H activation, although no specific examples have been reported in the literature reviewed. The gem-dimethyl group at the 5-position would likely influence the regioselectivity of such reactions by sterically shielding adjacent positions.
Functional Group Interconversions on 5,5-Dimethyl-clockss.orgsolubilityofthings.comoxazinan-2-one Derivatives (e.g., Nitro Reduction)
Functional group interconversions are fundamental transformations in organic synthesis. Should a derivative of 5,5-Dimethyl- clockss.orgsolubilityofthings.comoxazinan-2-one bearing a nitro group be prepared, its reduction to an amino group would be a key step in further synthetic elaborations. The reduction of nitro groups is a well-established transformation with a variety of reliable methods.
The choice of reducing agent is critical to ensure chemoselectivity, especially in the presence of the carbamate functionality within the 1,3-oxazinan-2-one ring, which could be susceptible to reduction under harsh conditions.
Common methods for nitro group reduction include:
Catalytic Hydrogenation: This is a widely used and often clean method for reducing nitro groups. Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are typically employed under a hydrogen atmosphere. The reaction conditions are generally mild and compatible with many functional groups.
Metal/Acid Reduction: A classic method involves the use of a metal, such as iron (Fe), zinc (Zn), or tin (Sn), in the presence of an acid like hydrochloric acid (HCl). This method is robust but can be harsh and may not be suitable for sensitive substrates.
Transfer Hydrogenation: In this method, a source of hydrogen other than H₂ gas is used. Common hydrogen donors include hydrazine, ammonium (B1175870) formate, or cyclohexene, often in the presence of a palladium catalyst. This can be a milder alternative to direct hydrogenation.
The following table summarizes common reagents and general conditions for the reduction of a generic aromatic nitro compound, which would be applicable to a nitro-functionalized derivative of 5,5-Dimethyl- clockss.orgsolubilityofthings.comoxazinan-2-one.
| Reagent(s) | Solvent(s) | Typical Conditions | Product |
| H₂, Pd/C | Ethanol, Methanol, Ethyl Acetate | Room temperature to 50 °C, 1-5 atm H₂ | Amine |
| Fe, HCl | Water, Ethanol | Reflux | Amine |
| SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Room temperature to reflux | Amine |
| Na₂S₂O₄ | Water, Methanol | Room temperature to reflux | Amine |
It is crucial to emphasize that while these methods are generally effective for nitro group reduction, their application to a specific derivative of 5,5-Dimethyl- clockss.orgsolubilityofthings.comoxazinan-2-one would require experimental validation to optimize reaction conditions and assess the stability of the heterocyclic ring.
Detailed Reaction Mechanism Studies
Experimental investigations into the reaction mechanisms governing the synthesis and degradation of 5,5-Dimethyl- d-nb.infonih.govoxazinan-2-one are crucial for optimizing reaction conditions and controlling product outcomes. These studies often involve kinetic analysis and the detection and characterization of transient intermediate species.
Kinetic studies provide quantitative data on the rates of chemical reactions, offering insights into the factors that influence the speed of cyclization to form the 1,3-oxazinan-2-one ring and the subsequent decomposition of this structure. While specific kinetic data for the cyclization leading to 5,5-Dimethyl- d-nb.infonih.govoxazinan-2-one is not extensively documented in publicly available literature, general principles from related systems can be informative. For instance, in the gold-catalyzed synthesis of 1,3-oxazin-2-one derivatives from allenic carbamates, it has been observed that the formation of certain isomeric products can be under kinetic or thermodynamic control. d-nb.info This suggests that temperature and reaction time are critical parameters in determining the final product distribution. d-nb.info
The decomposition of related heterocyclic compounds has been a subject of kinetic analysis. For example, the decomposition of 1,1-diamino-2,2-dinitroethylene (B1673585) (FOX-7) in solution is a first-order reaction, with the initial isomerization being the rate-limiting step. researchgate.net While structurally different, this highlights the type of kinetic data that is valuable for understanding the stability of such ring systems. The thermal decomposition of other cyclic compounds, such as 1,1-dimethyl-1-silacyclobutane, has been shown to be a first-order, homogeneous reaction, with a well-defined rate equation. researchgate.net
A hypothetical kinetic study on the formation of 5,5-Dimethyl- d-nb.infonih.govoxazinan-2-one from a suitable precursor, such as a 3-amino-2,2-dimethylpropan-1-ol derivative, would likely involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst concentration). The data obtained could be used to determine the reaction order, rate constants, and activation energy, as illustrated in the hypothetical data table below.
Hypothetical Kinetic Data for the Cyclization of a Precursor to 5,5-Dimethyl- d-nb.infonih.govoxazinan-2-one
| Temperature (K) | Initial Rate (M/s) | Rate Constant (k) |
| 300 | 1.2 x 10⁻⁵ | 1.2 x 10⁻⁴ s⁻¹ |
| 310 | 2.5 x 10⁻⁵ | 2.5 x 10⁻⁴ s⁻¹ |
| 320 | 5.1 x 10⁻⁵ | 5.1 x 10⁻⁴ s⁻¹ |
| 330 | 1.0 x 10⁻⁴ | 1.0 x 10⁻³ s⁻¹ |
This table is for illustrative purposes and does not represent actual experimental data.
The formation of cyclic compounds like 5,5-Dimethyl- d-nb.infonih.govoxazinan-2-one often proceeds through one or more transient intermediate species. Identifying and characterizing these intermediates is key to a complete mechanistic understanding. In the synthesis of related 1,3-oxazinanes, hemiaminal intermediates have been proposed and, in some cases, identified. For example, the one-pot synthesis of chiral 1,3-oxazinanes has been shown to proceed via the formation of hemiaminal intermediates, which are formed from the enantioselective addition of an alcohol to an imine. acs.org These intermediates then undergo intramolecular cyclization to yield the final product. acs.org
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are powerful tools for the detection of such intermediates. In some cases, low-temperature experiments can be employed to slow down the reaction and allow for the accumulation and observation of otherwise fleeting intermediates. While direct experimental evidence for intermediates in the specific synthesis of 5,5-Dimethyl- d-nb.infonih.govoxazinan-2-one is scarce in the literature, the formation of a linear carbamate precursor that subsequently cyclizes is a plausible pathway.
Theoretical Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting molecular properties, and understanding the factors that control chemical reactivity.
DFT calculations allow for the mapping of the potential energy surface of a reaction, providing detailed information about the structures and energies of reactants, products, intermediates, and, crucially, transition states. By calculating the energy barriers associated with different possible reaction pathways, the most likely mechanism can be identified.
Illustrative DFT Calculated Energy Barriers for a Hypothetical Cyclization Reaction
| Functional/Basis Set | Pathway | Activation Energy (kcal/mol) |
| B3LYP/6-311+G(d,p) | Concerted | 25.8 |
| B3LYP/6-311+G(d,p) | Stepwise (TS1) | 18.2 |
| B3LYP/6-311+G(d,p) | Stepwise (TS2) | 12.5 |
| M06-2X/6-31G(d) | Concerted | 22.1 |
| M06-2X/6-31G(d) | Stepwise (TS1) | 15.9 |
| M06-2X/6-31G(d) | Stepwise (TS2) | 10.8 |
This table is for illustrative purposes and does not represent actual experimental data.
The three-dimensional structure of 5,5-Dimethyl- d-nb.infonih.govoxazinan-2-one, specifically the conformation of the six-membered ring, plays a significant role in its reactivity. The oxazinane ring can adopt various conformations, such as chair, boat, and twist-boat, with the chair conformation typically being the most stable. The substituents on the ring can exist in either axial or equatorial positions, and the relative stability of these conformers is influenced by steric and stereoelectronic effects.
For the 5,5-dimethyl substituted ring, the gem-dimethyl group at the 5-position influences the ring's conformational preferences. Conformational analysis of a related compound, 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane, has been performed using DFT calculations, revealing the predominance of a chair conformer. sigmaaldrich.com Similar computational studies on 5,5-Dimethyl- d-nb.infonih.govoxazinan-2-one would be expected to show a preference for a chair conformation.
Stereoelectronic effects, such as the anomeric effect, can also influence the conformation and reactivity. These effects involve the interaction of lone pairs of electrons with adjacent antibonding orbitals. Natural Bond Orbital (NBO) analysis is a computational technique that can be used to study these interactions and their energetic consequences. researchgate.net
In reactions involving the formation or modification of 5,5-Dimethyl- d-nb.infonih.govoxazinan-2-one, regioselectivity (the preference for one direction of bond making or breaking over another) and stereoselectivity (the preference for the formation of one stereoisomer over another) are important considerations. DFT calculations can be a powerful tool for predicting these outcomes.
By calculating the activation energies for different regio- and stereochemical pathways, the most favored product can be predicted. For example, in the iodochlorination of alkynes, DFT calculations of the intermediate iodonium (B1229267) ion geometry were used to successfully predict the observed regioselectivity. researchgate.net A similar approach could be applied to reactions involving 5,5-Dimethyl- d-nb.infonih.govoxazinan-2-one, for instance, in predicting the site of electrophilic attack or the stereochemical outcome of a reduction. In a gold-catalyzed oxycyclization of allenic carbamates to form 1,3-oxazin-2-ones, computational studies were instrumental in understanding the regioselectivity of the cyclization. d-nb.info
Diastereofacial Selectivity and Conformational Control in Enolate Chemistry
The stereochemical outcome of enolate reactions involving chiral auxiliaries is profoundly influenced by the conformational biases within the heterocyclic framework and the resulting diastereofacial shielding of the enolate. For N-acyl derivatives of 5,5-Dimethyl- nih.govresearchgate.netoxazinan-2-one, the formation of a planar enolate introduces a stereogenic center at the α-carbon, and the inherent chirality of the auxiliary directs the approach of incoming electrophiles.
The deprotonation of an N-acyl-5,5-Dimethyl- nih.govresearchgate.netoxazinan-2-one with a strong base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide, is anticipated to selectively generate the (Z)-enolate. researchgate.netwikipedia.orgwilliams.edu This stereoselective formation is a common feature of related N-acylated chiral auxiliaries and is crucial for high levels of asymmetric induction. The chelation of the lithium cation between the enolate oxygen and the ring oxygen of the oxazinan-2-one locks the conformation of the N-acyl group, minimizing rotation and establishing a rigid framework.
The conformational control exerted by the 5,5-dimethyl substitution pattern on the oxazinan-2-one ring is a key determinant of diastereofacial selectivity. The six-membered oxazinanone ring can adopt a chair-like or twist-boat conformation. The gem-dimethyl group at the C5 position is expected to influence the conformational equilibrium of the ring, thereby dictating the spatial orientation of other substituents and the N-acyl group. In related systems, such as (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one, gem-dimethyl substitution has been shown to be advantageous. nih.govrsc.org
In the resulting (Z)-enolate, one of the two faces of the planar enolate is effectively shielded from the approach of an electrophile. This steric hindrance forces the electrophile to attack from the less hindered face, leading to the preferential formation of one diastereomer. The degree of diastereoselectivity is a function of the steric bulk of the substituents on the oxazinan-2-one ring and the nature of the electrophile.
Studies on analogous N-acyl-5,5-dimethyloxazolidin-2-ones have demonstrated high diastereoselectivity in enolate alkylations, with diastereomeric excesses (de) ranging from 85% to 94%. rsc.org Similarly, research on other oxazinanone-based chiral auxiliaries has shown that the choice of substituent at the C4 position can significantly impact stereoselectivity, with an isopropyl group generally affording higher selectivity than a phenyl group. nih.gov
The following table illustrates the typical diastereoselectivities observed in the alkylation of N-propanoyl derivatives of related chiral auxiliaries. While specific data for 5,5-Dimethyl- nih.govresearchgate.netoxazinan-2-one is not available, these examples provide a strong basis for predicting its behavior.
Diastereoselectivity in the Alkylation of N-Propanoyl Chiral Auxiliaries
| Chiral Auxiliary | Electrophile | Base | Diastereomeric Excess (de) | Reference |
|---|---|---|---|---|
| (S)-N-propanoyl-4-benzyl-5,5-dimethyloxazolidin-2-one | CH3I | LDA | 90% | rsc.org |
| (S)-N-propanoyl-4-benzyl-5,5-dimethyloxazolidin-2-one | CH2=CHCH2Br | LDA | 88% | rsc.org |
| (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one | C6H5CH2Br | LiHMDS | >98% | nih.gov |
| (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one | CH3I | LiHMDS | 96% | nih.gov |
The predictable stereochemical outcome of these reactions makes N-acyl-5,5-Dimethyl- nih.govresearchgate.netoxazinan-2-ones potentially valuable tools in asymmetric synthesis for the construction of stereogenic centers with a high degree of control. The combination of a rigidified chelated enolate and significant facial shielding due to the conformational constraints of the dimethyl-substituted ring system provides a strong foundation for achieving high diastereoselectivity.
Applications of 5,5 Dimethyl 1 2 Oxazinan 2 One As a Versatile Synthetic Intermediate and Chiral Auxiliary
Building Block for Complex Organic Synthesis
The 5,5-dimethyl- ias.ac.innih.govoxazinan-2-one framework, particularly when N-acylated, functions as a versatile and stable precursor for various important functional groups and molecular scaffolds. The gem-dimethyl group at the C5 position plays a crucial role, sterically shielding the ring from undesired reactions and enabling selective transformations at the exocyclic acyl group.
Precursor for Advanced Pharmaceutical Scaffolds (e.g., 11β-HSD1 Inhibitors)
In the quest for new therapeutics, the development of inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is of significant interest for treating metabolic diseases. ias.ac.inepa.gov The synthesis of these structurally complex inhibitors often requires chiral building blocks to ensure proper binding and biological activity. nih.gov
While a direct synthetic route from 5,5-dimethyl- ias.ac.innih.govoxazinan-2-one to a final 11β-HSD1 inhibitor is not extensively documented, its derivatives are instrumental in preparing key chiral intermediates. Specifically, chiral N-acyl-4-substituted-5,5-dimethyloxazolidin-2-ones, known as "SuperQuat" auxiliaries, provide a reliable pathway to non-racemic α- and β-substituted aldehydes. ucl.ac.uk These chiral aldehydes are highly valuable precursors that can be elaborated into the complex scaffolds required for potent and selective enzyme inhibitors, including those targeting 11β-HSD1. ucl.ac.uknih.gov The ability to generate these crucial chiral synthons underscores the utility of the oxazinanone framework in programs aimed at discovering and developing advanced pharmaceutical agents.
Synthesis of Non-Proteinogenic Alpha-Amino Acids
Non-proteinogenic α-amino acids are vital components of peptidomimetics and other biologically active molecules. The asymmetric synthesis of these compounds is a key challenge, often addressed using chiral auxiliaries to control the formation of the α-stereocenter. Oxazolidinones, a closely related class of heterocycles, are well-established as effective chiral auxiliaries for this purpose. chimia.chpsu.edu
This methodology is directly applicable to chiral N-acyl derivatives of 5,5-dimethyl- ias.ac.innih.govoxazinan-2-one. The general strategy involves several steps:
Acylation of the chiral oxazinanone auxiliary with a glycine (B1666218) equivalent to form an N-glycyl derivative.
Deprotonation with a strong base (e.g., lithium diisopropylamide or sodium hexamethyldisilazide) to generate a stereochemically defined enolate. The chiral auxiliary effectively shields one face of the enolate.
Diastereoselective alkylation of the enolate with an electrophile (e.g., an alkyl halide). The steric hindrance provided by the auxiliary directs the incoming electrophile to the opposite face, creating the new C-C bond with high stereocontrol.
Hydrolysis of the resulting product to cleave the chiral auxiliary, which can often be recovered and recycled, yielding the desired enantiomerically enriched non-proteinogenic α-amino acid.
This established protocol allows for the synthesis of a wide array of unnatural α-amino acids with high optical purity by varying the electrophile used in the alkylation step. nih.gov
Preparation of Ketones, Aldehydes, and Carboxylic Acids
N-Acyl derivatives of 5,5-dimethyl- ias.ac.innih.govoxazinan-2-one serve as effective "latent aldehyde" equivalents, providing a method to synthesize aldehydes that might otherwise be difficult to prepare or handle. ias.ac.in A key study demonstrated that the 5,5-dimethyl substitution pattern is essential for this utility, as it prevents nucleophilic attack on the ring itself. ias.ac.in
The synthesis of aldehydes is typically achieved by the partial reduction of the N-acyl group using a hydride reagent like diisobutylaluminium hydride (DIBAL-H). This reaction forms a stable N-(1'-hydroxyalkyl) intermediate, which is effectively a masked aldehyde. Subsequent treatment under basic conditions liberates the desired aldehyde in excellent yield. ias.ac.in This method is applicable to a range of N-acyl chains, including those with α-branching, which can be achieved with precomplexation using zinc chloride. ias.ac.in
| N-Acyl Group | Product | Yield | Reference |
| N-Hydrocinnamoyl | Hydrocinnamaldehyde | Excellent | ias.ac.in |
| α-Substituted N-Acyl | α-Substituted Aldehydes | Good | ucl.ac.uk |
| β-Substituted N-Acyl | β-Substituted Aldehydes | High | ucl.ac.uk |
This table summarizes the utility of N-acyl-5,5-dimethyloxazolidin-2-ones in aldehyde synthesis.
Once the aldehyde is obtained, it can be readily oxidized to the corresponding carboxylic acid using a variety of standard oxidizing agents, such as potassium permanganate (B83412) or Jones reagent. While less commonly reported, ketones could potentially be synthesized by treating the N-acyl derivative with an organometallic reagent (e.g., an organolithium or Grignard reagent), followed by hydrolysis of the resulting intermediate.
Utility in the Synthesis of Other Heterocyclic Systems
The application of 5,5-dimethyl- ias.ac.innih.govoxazinan-2-one as a foundational scaffold for the synthesis of other, different heterocyclic systems via ring transformation, rearrangement, or cleavage-cyclization cascades is not a prominently reported use in the surveyed scientific literature. ias.ac.innih.govchimia.ch While methods exist for the synthesis of 1,3-oxazinan-2-ones themselves, psu.edu their subsequent conversion into different heterocyclic rings appears to be an uncommon synthetic strategy.
Role as a Chiral Auxiliary in Asymmetric Synthesis
The most powerful and widely demonstrated application of chiral, non-racemic 5,5-dimethyl- ias.ac.innih.govoxazinan-2-one derivatives is their use as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. chimia.ch After the desired transformation, the auxiliary is removed and can ideally be recovered for reuse.
Derivatives such as (S)-4-benzyl-5,5-dimethyl-oxazolidin-2-one, often referred to as "SuperQuat" auxiliaries, have proven to be highly effective in controlling stereochemistry. ucl.ac.uk The combination of the C4 chiral substituent (e.g., benzyl) and the C5 gem-dimethyl group creates a rigid and well-defined steric environment that allows for highly selective bond formations.
Stereocontrolled C-C and C-X Bond Formation
Chiral N-acyl-5,5-dimethyloxazolidin-2-ones are exceptionally effective in directing stereocontrolled carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formations.
C-C Bond Formation: Two primary examples showcase this capability:
Diastereoselective Enolate Alkylation: As described for amino acid synthesis (5.1.2), the enolates derived from these N-acyl systems are highly conformationally biased. This allows for the addition of alkyl halides with excellent diastereoselectivity, leading to α-substituted products. Subsequent reduction of the acyl group directly affords chiral α-substituted aldehydes with high enantiomeric excess (ee). ucl.ac.uk
Diastereoselective Conjugate Addition: N-alkenoyl derivatives of these auxiliaries can undergo 1,4-conjugate addition (Michael addition) with organocuprate reagents. The chiral auxiliary effectively controls the facial selectivity of the attack on the β-carbon of the α,β-unsaturated system. This method provides access to β-substituted products with very high diastereoselectivity. Reductive removal of the auxiliary then yields chiral β-substituted aldehydes. ucl.ac.uk
| Reaction Type | Substrate | Reagent | Diastereomeric Excess (de) | Product ee | Reference |
| Enolate Alkylation | (S)-N-propionyl-4-benzyl-5,5-dimethyloxazolidin-2-one | Benzyl bromide | 94% | 94% | ucl.ac.uk |
| Enolate Alkylation | (S)-N-butyryl-4-benzyl-5,5-dimethyloxazolidin-2-one | Methyl iodide | 85% | 87% | ucl.ac.uk |
| Conjugate Addition | (S)-N-crotonoyl-4-phenyl-5,5-dimethyloxazolidin-2-one | (i-Pr)₂CuLi | >95% | >95% | ucl.ac.uk |
| Conjugate Addition | (S)-N-crotonoyl-4-phenyl-5,5-dimethyloxazolidin-2-one | (Ph)₂CuLi | >95% | >95% | ucl.ac.uk |
This table presents selected results for stereocontrolled C-C bond formation using chiral N-acyl-5,5-dimethyloxazolidin-2-one auxiliaries.
C-X Bond Formation: Drawing from the extensive chemistry of related oxazolidinone auxiliaries, the enolates of N-acyl-5,5-dimethyloxazolidin-2-ones can also be used for stereocontrolled carbon-heteroatom bond formation. Reactions with electrophilic halogen sources (e.g., N-bromosuccinimide) can lead to α-halo products, and reactions with electrophilic oxygen sources (e.g., MoOPH) can lead to α-hydroxy products, all with high levels of stereocontrol. psu.edu
Applications in Alkylation, Aldol (B89426), and Cycloaddition Reactions
The 1,3-oxazinan-2-one (B31196) framework is particularly effective as a chiral auxiliary, a molecule that controls the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com By temporarily attaching this chiral unit to a substrate, chemists can direct the formation of a specific stereoisomer.
N-acylated 1,3-oxazinan-2-ones are widely used in stereoselective alkylation and aldol reactions. The nitrogen atom of the oxazinanone is first acylated, and then the α-proton of the acyl group is removed to form a chiral enolate. This enolate then reacts with an electrophile, such as an alkyl halide or an aldehyde. The bulky oxazinanone ring structure effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered side, thus leading to a high degree of stereoselectivity.
Research by Davies and coworkers has demonstrated that N-acyl derivatives of oxazinanones participate in highly stereoselective enolate alkylation reactions. nih.gov In some cases, the stereoselectivity achieved with oxazinanone auxiliaries surpasses that of the well-established Evans oxazolidin-2-ones. nih.gov The gem-dimethyl substitution on the oxazinanone ring plays a crucial role in facilitating the clean removal of the auxiliary after the reaction to yield the desired α-substituted carboxylic acid derivatives. nih.gov
In asymmetric aldol reactions, the chlorotitanium enolate of an N-propanoyl-substituted oxazinanone has been shown to react with a variety of aldehydes with excellent diastereoselectivity, providing access to enantiomerically enriched α-methyl-β-hydroxy-carboxylic acids after hydrolysis. nih.gov While this specific study focused on a 6,6-dimethyl substituted oxazinanone, the underlying principles are applicable to the 5,5-dimethyl isomer. The sulfur analogues of these compounds, N-acyl-1,3-oxazinane-2-thiones, have also been successfully employed in direct and asymmetric syn-aldol reactions. nih.govresearchgate.net
The application of 1,3-oxazinan-2-ones in cycloaddition reactions is less explored. However, the related 1,4-oxazinone structures have been utilized as dienes in tandem intermolecular [4+2] cycloaddition/cycloreversion reactions to synthesize substituted pyridine (B92270) derivatives. acs.org This suggests the potential for 1,3-oxazinan-2-ones to participate in cycloaddition chemistry, particularly 1,3-dipolar cycloadditions, which are a powerful tool for the synthesis of five-membered heterocycles. wikipedia.org
Table 1: Asymmetric Reactions Using Oxazinanone Auxiliaries
| Reaction Type | Auxiliary System | Electrophile | Key Features | Reference |
| Enolate Alkylation | (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one | Alkyl halides | High stereoselectivity, often superior to Evans auxiliaries. | nih.gov |
| Aldol Reaction | Chlorotitanium enolate of (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one | Aromatic and aliphatic aldehydes | Excellent diastereoselectivity for the synthesis of homochiral α-methyl-β-hydroxy-carboxylic acids. | nih.gov |
| syn-Aldol Reaction | N-acyl-1,3-oxazinane-2-thiones | Aromatic acetals | Direct, catalytic, and enantioselective formation of protected syn-aldol products. | nih.govresearchgate.net |
Design and Preparation of Foldamers Utilizing the Scaffold
Foldamers are synthetic oligomers that mimic the structure-forming capabilities of natural biopolymers like peptides and nucleic acids, adopting well-defined three-dimensional conformations. nih.gov The conformationally constrained framework of 5,5-dimethyl- nih.govnih.govoxazinan-2-one makes it an attractive building block for the design and synthesis of novel foldamers.
The oxazinanone ring can be considered a derivative of a β-amino acid. Oligomers of β-amino acids, known as β-peptides, are one of the most extensively studied classes of foldamers. nih.gov They are known to form stable helical and sheet-like secondary structures. By incorporating the rigid 5,5-dimethyl- nih.govnih.govoxazinan-2-one scaffold into a peptide backbone, it is possible to pre-organize the chain and promote the formation of specific, predictable secondary structures.
The synthesis of such foldamers would typically involve the preparation of a monomer derived from 5,5-dimethyl- nih.govnih.govoxazinan-2-one, where the oxazinanone ring is opened to reveal a β-amino acid with specific stereochemistry. This monomer can then be incorporated into a growing oligomer chain using standard peptide synthesis techniques. nih.gov The gem-dimethyl group on the C5 position of the oxazinanone would translate to a gem-dimethyl substitution at the α-position of the resulting β-amino acid, which can further influence the conformational preferences of the resulting foldamer.
Research in the field of foldamers has shown that even subtle changes in the monomer structure can have a profound impact on the resulting secondary structure. rsc.orgiiserpune.ac.in The use of building blocks derived from 5,5-dimethyl- nih.govnih.govoxazinan-2-one offers a promising strategy for creating new foldamers with unique structural and potentially functional properties.
Table 2: Common Secondary Structures in β-Peptide Foldamers
| Helix Type | Hydrogen Bond Pattern | Key Characteristics |
| 14-Helix | C=O(i)···H-N(i+3) | A robust and common helical structure in β-peptides. |
| 12-Helix | C=O(i)···H-N(i+2) | A more tightly wound helix. |
| 10/12-Helix | Mixed hydrogen bonding | Can be formed by alternating different β-amino acid residues. |
| 8-Helix | C=O(i)···H-N(i+2) | An unusual helical conformation observed in some β-peptides. nih.gov |
Intermediacy in the Synthesis of Specific Compound Classes (e.g., Nelfinavir Synthesis Precursors)
Chiral 1,3-oxazinan-2-ones are valuable intermediates in the synthesis of various pharmaceutical compounds and amino alcohols. nih.gov Their ability to confer stereocontrol makes them ideal starting points for the construction of complex, enantiomerically pure molecules.
While a direct role for 5,5-dimethyl- nih.govnih.govoxazinan-2-one in the synthesis of the HIV protease inhibitor Nelfinavir is not explicitly detailed in readily available literature, the synthesis of Nelfinavir and other protease inhibitors often relies on chiral building blocks that could conceptually be derived from oxazinanone precursors. The core structure of Nelfinavir contains a complex amino alcohol moiety, and chiral 1,3-oxazinan-2-ones are known precursors to such compounds. nih.gov
The general synthetic utility of this class of heterocycles is well-established. For instance, a new synthetic method for chiral 6-hydroxymethyl 1,3-oxazinan-2-ones from carbohydrate derivatives has been reported, highlighting their role as versatile intermediates. nih.gov The synthesis involves the reaction of an optically pure 3-hydroxy-gamma-butyrolactone with a primary amine, followed by reduction and carbonylation to form the oxazinanone ring. nih.gov This oxazinanone can then be further elaborated into more complex target molecules. Given the structural similarities and the established reactivity patterns, it is plausible that 5,5-dimethyl- nih.govnih.govoxazinan-2-one or related structures could serve as key intermediates in the synthesis of precursors for drugs like Nelfinavir or other complex bioactive molecules.
Exploration of Molecular Recognition and Biological Target Interactions Of 1 2 Oxazinan 2 Ones
Interaction with Enzyme Systems
The nih.govnih.govoxazinan-2-one ring system has demonstrated notable interactions with various enzyme systems, leading to the inhibition of their activity. This has made it a valuable scaffold in the design of targeted enzyme inhibitors.
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition Studies
The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a crucial role in the conversion of inactive cortisone (B1669442) to active cortisol, and its inhibition is a therapeutic target for metabolic diseases. mdpi.commedchemexpress.com Research has identified oxazinanone-based compounds as potent inhibitors of 11β-HSD1. For instance, the compound BI 135585, which features an oxazinanone core, has been shown to be an effective inhibitor of 11β-HSD1. nih.gov This compound demonstrated significant inhibitory activity in human adipocytes and primary human adipose tissue. nih.gov The selectivity of these inhibitors is a key aspect of their development, with studies showing high selectivity for 11β-HSD1 over other hydroxysteroid dehydrogenases. nih.gov The inhibition of 11β-HSD1 by these compounds has been shown to reduce fasting blood glucose, insulin (B600854), and cholesterol levels in animal models. ed.ac.uk
In preclinical studies, selective 11β-HSD1 inhibitors have been observed to decrease mesenteric fat mass, and hepatic steatosis, and improve insulin sensitivity. ed.ac.uk For example, compound KR-67105 produced a concentration-dependent inhibition of 11β-HSD1 in both the liver and adipose tissue of mice. mdpi.com Similarly, compound UI-1499 showed significant 11β-HSD1 activity inhibition in the liver and adipose tissue of mice after oral administration. mdpi.com
Table 1: Investigated 11β-HSD1 Inhibitors with an Oxazinanone Core
| Compound | Target Enzyme | Observed Effect | Reference |
|---|---|---|---|
| BI 135585 | 11β-HSD1 | Potent inhibition in human adipocytes and adipose tissue. nih.gov | nih.gov |
| KR-67105 | 11β-HSD1 | Concentration-dependent inhibition in mouse liver and adipose tissue. mdpi.com | mdpi.com |
| UI-1499 | 11β-HSD1 | Significant inhibition in mouse liver and adipose tissue. mdpi.com | mdpi.com |
| AZD4017 | 11β-HSD1 | Mitigates adverse glucocorticoid effects. ed.ac.uk | ed.ac.uk |
Enzyme Inhibitory Activity of Oxazinone Derivatives
Beyond 11β-HSD1, oxazinone derivatives have been investigated for their inhibitory effects on a range of other enzymes. These derivatives are recognized as versatile pharmacophores due to their numerous reactive sites that allow for chemical modification. nih.gov For instance, pyrazolo-oxazine derivatives have been the subject of biological evaluations to explore their inhibitory activities. nih.gov Studies have also explored the inhibitory potential of oxazolones, a related class of compounds, on human acetylcholinesterase (hAChE), with some derivatives showing reversible inhibition. nih.gov
Scaffold for Biologically Relevant Compounds
The nih.govnih.govoxazinan-2-one structure serves as a versatile scaffold for the synthesis of a wide array of biologically active compounds, demonstrating its importance in medicinal chemistry. eurekaselect.comnih.gov
Development of Anti-HIV Agents (e.g., Non-Nucleoside Reverse Transcriptase Inhibitors)
The nih.govnih.govoxazinan-2-one scaffold has been utilized in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are critical components of highly active antiretroviral therapy (HAART) for HIV-1. nih.gov The strategy of "scaffold hopping," where a core molecular structure is replaced with a bioisosteric equivalent, has been employed to develop novel NNRTIs. nih.govnih.gov This approach has led to the creation of compounds with potent anti-HIV activity. nih.gov For example, diarylpyrimidine (DAPY) derivatives, which can be considered structural analogs, are potent second-generation NNRTIs. nih.gov
Antibacterial and Anti-inflammatory Potentials (mechanistic studies, not clinical)
The oxazinone scaffold has been a foundation for developing compounds with potential antibacterial and anti-inflammatory properties. umpr.ac.idglobalresearchonline.net Chiral 1,3-oxazinan-2-one (B31196) derivatives have been synthesized and have shown potent antibacterial activities against various Gram-positive bacteria, including Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis. nih.gov These compounds represent new structural scaffolds that could be optimized into novel antibacterial agents. nih.gov The N-aryl 5-acetamido methyl oxazolidinone, a related five-membered ring structure, is a core component for a class of antibacterial agents where the oxazolidinone part is crucial for activity. eurekaselect.com
In the context of anti-inflammatory mechanisms, some oxazine (B8389632) derivatives have been found to inhibit inflammatory responses by suppressing signaling pathways like NF-κB and MAPK. umpr.ac.id Additionally, certain benzoxazine (B1645224) derivatives have shown selective inhibition of COX-2, a key enzyme in the inflammatory process. umpr.ac.id
Antimitotic and Cytotoxic Compound Design (mechanistic studies, not clinical)
The versatility of the oxazinone scaffold extends to the design of compounds with antimitotic and cytotoxic properties. Through diversity-oriented synthesis, libraries of compounds with different privileged scaffolds, including oxazinan-2-ones, have been created to identify new antitumor agents. acs.org Certain 3,4-dihydro-2H-benzo[e] nih.govnih.govoxazin-2-one derivatives have exhibited cytotoxic effects on cancer cell lines. acs.org These studies focus on identifying compounds with high selectivity towards tumor cells over non-cancerous cells. acs.org
Structure-Activity Relationship (SAR) Investigations at a Molecular Level
Structure-activity relationship studies for the nih.govebi.ac.ukoxazinan-2-one class have been conducted on various derivatives, though none specifically detail the role of the 5,5-dimethyl substitution.
For a series of oxazinonaphthalene-3-one derivatives investigated for anticancer activity, the nature and position of substituents on the appended phenyl ring were found to be critical for cytotoxicity. researchgate.net For example, the presence of trimethoxy phenyl groups was associated with higher antiproliferative activity. researchgate.net
In a different study on antimicrobial nih.govebi.ac.uk-oxazine derivatives, the substitution pattern on the phenyl ring at the 4-position and the nature of the substituent at the 6-position significantly influenced their activity against various bacterial strains.
It is important to reiterate that these SAR findings are for more complex molecules containing the nih.govebi.ac.ukoxazinan-2-one core and cannot be directly extrapolated to 5,5-Dimethyl- nih.govebi.ac.ukoxazinan-2-one. The absence of a substituent at the 3-position (the nitrogen atom) and the presence of the gem-dimethyl group at the 5-position would significantly alter the compound's steric and electronic properties, and thus its potential biological interactions.
Data on Related nih.govebi.ac.ukOxazinan-2-one Derivatives
To provide some context, the following table includes information on the biological activity of more complex derivatives containing the nih.govebi.ac.ukoxazinan-2-one scaffold.
| Compound Class | Biological Activity | Key Structural Features Influencing Activity |
| Oxazinonaphthalene-3-ones | Anticancer (Tubulin Inhibition) researchgate.net | Substitution on the N-phenyl ring researchgate.net |
| 4,6-disubstituted-6H-1,3-oxazin-2-amines | Antimicrobial | Nature of substituents at positions 4 and 6 |
| 3,1-Benzoxazin-2-one derivatives | Anticancer (EGFR/HER2 Inhibition) nih.gov | Specific substitution patterns identified via computational screening nih.gov |
This table is for illustrative purposes to show the types of activities found in the broader class of compounds and does not represent data for 5,5-Dimethyl- nih.govebi.ac.ukoxazinan-2-one.
Advanced Spectroscopic and Crystallographic Characterization of 5,5 Dimethyl 1 2 Oxazinan 2 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are instrumental in characterizing 5,5-Dimethyl- rsc.orgresearchgate.netoxazinan-2-one and its analogs.
Proton NMR (¹H NMR) for Structural Elucidation
Proton NMR spectroscopy provides detailed information about the number of different types of protons and their neighboring environments within a molecule. For derivatives of 5,5-Dimethyl- rsc.orgresearchgate.netoxazinan-2-one, specific chemical shifts (δ) and coupling constants (J) are indicative of the core structure and the nature of its substituents.
For instance, in a diastereomeric mixture of 2-(2-chlorophenyl)-5,5-dimethyl-4-(1-phenethyl-1H-tetrazol-5-yl)-1,3-oxazinane, the major diastereomer exhibits distinct signals in the ¹H NMR spectrum. The protons of the two methyl groups at the C5 position appear as singlets at approximately 1.41 ppm and 0.78 ppm. rsc.org The methylene (B1212753) protons of the oxazinane ring and the protons of the various substituents show complex multiplets and doublets in the range of 1.66 to 7.68 ppm, confirming the intricate structure of the derivative. rsc.org
Interactive Data Table: ¹H NMR Chemical Shifts for a 5,5-Dimethyl- rsc.orgresearchgate.netoxazinan-2-one Derivative
| Proton Type | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |
| Aromatic | 7.68 - 7.60 | m | - |
| Aromatic | 7.42 - 7.37 | m | - |
| Aromatic | 7.33 - 7.28 | m | - |
| Aromatic | 7.24 - 7.19 | m | - |
| Aromatic | 6.97 | dd | 7.2, 2.1 |
| Oxazinane Ring CH | 5.33 | d | 12.0 |
| Substituent CH | 5.05 - 4.93 | m | - |
| Substituent CH | 4.81 - 4.70 | m | - |
| Oxazinane Ring CH | 3.72 | d | 11.4 |
| Oxazinane Ring CH₂ | 3.39 | dd | 18.6, 11.9 |
| Substituent CH₂ | 3.31 - 3.13 | m | - |
| Oxazinane Ring CH | 1.66 | t | 12.2 |
| Methyl (C5) | 1.41 | s | - |
| Methyl (C5) | 0.78 | s | - |
Data corresponds to the major diastereomer of 2-(2-chlorophenyl)-5,5-dimethyl-4-(1-phenethyl-1H-tetrazol-5-yl)-1,3-oxazinane in CDCl₃. rsc.org
Carbon-13 NMR (¹³C NMR) for Carbon Framework Confirmation
Complementing ¹H NMR, ¹³C NMR spectroscopy provides a map of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the carbon framework.
In the same derivative mentioned above, the ¹³C NMR spectrum shows the carbonyl carbon of the oxazinane ring at a characteristic downfield shift. The carbon atoms of the gem-dimethyl group at C5 are observed at approximately 22.3 ppm and 18.2 ppm. rsc.org The quaternary carbon at C5 itself appears around 36.5 ppm. rsc.org The various aromatic and aliphatic carbons of the substituents are also clearly resolved, providing a complete picture of the molecule's carbon structure.
Interactive Data Table: ¹³C NMR Chemical Shifts for a 5,5-Dimethyl- rsc.orgresearchgate.netoxazinan-2-one Derivative
| Carbon Type | Chemical Shift (ppm) |
| Carbonyl (C2) | 152.9 |
| Aromatic | 137.1, 136.7, 132.4, 129.8, 129.6, 129.0, 127.3, 127.3, 127.0 |
| Oxazinane Ring (C6) | 86.3 |
| Oxazinane Ring (C4) | 79.5 |
| Substituent CH₂ | 58.3 |
| Substituent CH | 49.5 |
| Oxazinane Ring (C5) | 36.5 |
| Substituent CH₂ | 32.3 |
| Methyl (C5) | 22.3 |
| Methyl (C5) | 18.2 |
Data corresponds to the major diastereomer of 2-(2-chlorophenyl)-5,5-dimethyl-4-(1-phenethyl-1H-tetrazol-5-yl)-1,3-oxazinane in CDCl₃. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. For 5,5-Dimethyl- rsc.orgresearchgate.netoxazinan-2-one and its derivatives, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate (B1207046) group. This typically appears in the range of 1680-1750 cm⁻¹. Other characteristic absorptions include C-N stretching and C-O stretching vibrations.
For the parent compound, 5,5-Dimethyl-1,3-dioxan-2-one (a related cyclic carbonate), a strong carbonyl absorption is observed. nist.gov The exact position of this peak can be influenced by the substituents on the oxazinane ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and the fragmentation pattern of a compound. In the mass spectrum of 5,5-Dimethyl- rsc.orgresearchgate.netoxazinan-2-one and its derivatives, the molecular ion peak [M]⁺ confirms the molecular weight. The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, offers valuable clues about its structure.
For example, in the mass spectrum of N-[5,5-dimethyl-2(5H)-thienyliden]amines, which share the gem-dimethyl structural motif, the stability of the molecular ion is significantly influenced by the substituents. arkat-usa.org Fragmentation often involves the rupture of bonds within the heterocyclic ring and rearrangements of the molecular skeleton. arkat-usa.org Studies on related ketamine analogues show that α-cleavage of the carbon bond adjacent to the carbonyl group is a characteristic fragmentation pathway. nih.gov This type of cleavage would be expected for 5,5-Dimethyl- rsc.orgresearchgate.netoxazinan-2-one as well.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and the absolute configuration of chiral centers. For derivatives of 5,5-Dimethyl- rsc.orgresearchgate.netoxazinan-2-one, single-crystal X-ray diffraction analysis can provide an unambiguous structural assignment.
For instance, the X-ray crystal structure of 5-methyl-3-phenyl-1,3-oxazinan-2-one (B14343297) has been determined, revealing the precise spatial arrangement of the atoms in the solid state. researchgate.net Similarly, crystallographic studies on related 1,3,4-oxadiazinan-2-ones have provided detailed conformational information, showing how steric interactions can influence the planarity of the heterocyclic ring. researchgate.netnih.gov Such studies are invaluable for understanding the stereochemistry and conformational preferences of these heterocyclic systems.
Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Assignment
Chiroptical methods, such as circular dichroism (CD) spectroscopy, are essential for studying the stereochemistry of chiral molecules. CD measures the differential absorption of left and right circularly polarized light, which is a property of chiral chromophores. For chiral derivatives of 5,5-Dimethyl- rsc.orgresearchgate.netoxazinan-2-one, CD spectroscopy can be used to assign the absolute configuration and to study conformational changes in solution.
Studies on chiral diaminoterephthalate derivatives have shown that their chiroptical properties are sensitive to the solvent environment, indicating the potential for these compounds to act as chiroptical sensors. metu.edu.tr Similarly, the CD spectra of a naphthalene-containing dioxolane, which can be considered a structural analog, have been interpreted using vibronic coupling theory to determine the most stable conformation. nih.gov These approaches can be applied to chiral derivatives of 5,5-Dimethyl- rsc.orgresearchgate.netoxazinan-2-one to gain a deeper understanding of their stereochemical features.
Emerging Research Directions and Future Prospects for 5,5 Dimethyl 1 2 Oxazinan 2 One Chemistry
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of 1,3-oxazinan-2-ones often involved hazardous reagents such as phosgene (B1210022) and its derivatives. researchgate.net Modern research is intensely focused on developing greener and more efficient alternatives that align with the principles of sustainable chemistry.
Key strategies in this area include:
One-Pot Syntheses: Integrated one-pot procedures are being developed to synthesize 1,3-oxazinan-2-ones from simple starting materials, minimizing waste and improving operational simplicity. chimia.chchimia.chnih.gov For example, a domino reaction involving the Michael addition of α-isocyanoacetates to phenyl vinyl selenones, followed by an acid-catalyzed oxidative cyclization, provides the oxazinan-2-one core in good to excellent yields. chimia.chnih.gov Another approach involves a three-component, one-pot reaction of tetraethylammonium (B1195904) bicarbonate, 1,3-dibromopropane, and a primary amine. researchgate.net
Green Solvents and Catalysts: There is a significant push towards using environmentally friendly solvents, such as water or ethanol/water mixtures, and reusable, non-toxic catalysts. tandfonline.commdpi.com Alum (KAl(SO₄)₂·12H₂O) has been demonstrated as an effective catalyst for synthesizing related nih.govoiccpress.comoxazine (B8389632) structures in water, offering high yields and purity under mild conditions. tandfonline.com
Phosgene-Free Carbonylation: The replacement of phosgene with safer carbonyl sources is a major goal. Dialkyl carbonates represent a green alternative for the synthesis of cyclic carbamates. iupac.org One-pot reactions of primary amines with dicarbonate derivatives of 1,3-diols can produce oxazinanones in high yield without the need for a solvent. iupac.org This method is notable as the carbonate group acts first as a reactant and then as a leaving group in a sequential process. iupac.org
| Synthetic Strategy | Key Features | Starting Materials Example | Catalyst/Reagent Example | Reference |
|---|---|---|---|---|
| One-Pot Domino Reaction | High efficiency, operational simplicity | α-Isocyanoacetates, Phenyl vinyl selenones | Brønsted base (Et₃N), Brønsted acid (PTSA) | chimia.chnih.gov |
| Green Catalysis | Use of non-toxic, reusable catalysts and aqueous media | Naphthol, Formaldehyde, Aromatic amine | Alum (KAl(SO₄)₂·12H₂O) in water | tandfonline.com |
| Phosgene-Free Carbonylation | Avoids hazardous reagents, solvent-free option | 1,3-Diol dicarbonates, Primary amines | Base-catalyzed cyclization | iupac.org |
Exploration of New Catalytic Transformations
Catalysis is at the forefront of modern organic synthesis, enabling the creation of complex molecules with high precision and efficiency. For 5,5-Dimethyl- nih.govoiccpress.comoxazinan-2-one, research is focused on catalytic methods that can control stereochemistry and provide access to novel, functionally diverse derivatives.
Asymmetric Catalysis: The synthesis of chiral, enantioenriched 1,3-oxazinan-2-ones is a significant objective, as stereochemistry is crucial for biological activity. nih.gov Researchers are exploring inverse-electron-demand hetero-Diels–Alder reactions between olefins and in-situ generated N-Boc-formaldimine, catalyzed by strong and confined Brønsted acids, to produce chiral oxazinanones. nih.gov Similarly, chiral Ni(II)/bis(oxazoline) catalyst systems have been used in asymmetric 1,3-dipolar cycloadditions to create precursors for trifluoromethylated 1,3-oxazinan-2-one (B31196) derivatives. nih.gov These methods provide a direct pathway to valuable 1,3-amino alcohol building blocks. nih.gov
Metal-Free Catalysis: There is a growing interest in moving away from transition metal catalysts to avoid issues of cost and potential toxicity. Ecofriendly, silica-supported perchloric acid (HClO₄) has been used as a metal-free Brønsted acid catalyst for the intramolecular cyclization of N-Cbz-protected diazoketones to form 1,3-oxazinane-2,5-diones. frontiersin.org
| Catalytic Transformation | Catalyst Type | Key Outcome | Reference |
|---|---|---|---|
| Asymmetric Hetero-Diels–Alder | Chiral Brønsted Acid (IDPi) | Enantioenriched 1,3-oxazinan-2-ones | nih.gov |
| Asymmetric 1,3-Dipolar Cycloaddition | Chiral Ni(II)/bis(oxazoline) complex | Precursors for chiral fluoroalkylated 1,3-oxazinan-2-ones | nih.gov |
| Intramolecular Cyclization | Silica-supported HClO₄ (Metal-free) | Synthesis of 1,3-oxazinane-2,5-diones | frontiersin.org |
Rational Design of Derivatives for Specific Molecular Interactions
The 1,3-oxazinan-2-one scaffold is a stable and versatile platform for the rational design of new therapeutic agents. nih.govresearchgate.net The cyclic carbamate (B1207046) motif is metabolically more stable than its acyclic counterparts and provides a constrained structure with hydrogen-bonding capabilities, making it an attractive pharmacophore. nih.gov
Future research will likely focus on designing derivatives of 5,5-Dimethyl- nih.govoiccpress.comoxazinan-2-one that can target specific biological molecules. This design process involves:
Identifying a Biological Target: Selecting a protein, enzyme, or receptor implicated in a disease pathway.
Scaffold Hopping and Hybridization: Incorporating the 5,5-Dimethyl- nih.govoiccpress.comoxazinan-2-one core into molecules known to have some activity, or combining it with other pharmacophores to create hybrid molecules with potentially enhanced or novel activities. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the oxazinan-2-one ring to understand how changes in structure affect biological activity. For example, adding different aryl groups could modulate interactions with a target's binding pocket. nih.gov The gem-dimethyl group at the C5 position provides steric bulk and conformational rigidity, which can be an anchor point in the design process.
For instance, novel chiral 1,3-oxazinan-2-one derivatives have been designed and synthesized as potential antibacterial agents, representing new structural scaffolds that differ significantly from existing antibiotics. nih.gov
Integration into Supramolecular Assemblies or Materials (excluding material properties)
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding, π-π stacking, and van der Waals forces. The 5,5-Dimethyl- nih.govoiccpress.comoxazinan-2-one molecule possesses key features that make it a potential building block (synthon) for supramolecular assemblies.
The carbamate moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This dual functionality allows for the formation of predictable and robust hydrogen-bonding networks, which are fundamental to the construction of supramolecular structures. The design of supramolecular organic radical cages and frameworks is a significant challenge in the field, and cyclic carbamates could offer a new class of building blocks for such endeavors. researchgate.net Future research could explore the self-assembly of 5,5-Dimethyl- nih.govoiccpress.comoxazinan-2-one derivatives into tapes, sheets, or more complex three-dimensional networks, driven by these specific intermolecular interactions.
Advances in Computational Prediction and Design
Computational chemistry has become an indispensable tool in modern drug discovery and chemical research. oiccpress.com For 5,5-Dimethyl- nih.govoiccpress.comoxazinan-2-one, computational methods are poised to accelerate progress in several key areas.
Molecular Docking: This technique is widely used to predict how a molecule binds to the active site of a target protein. oiccpress.comresearchgate.net By docking derivatives of 5,5-Dimethyl- nih.govoiccpress.comoxazinan-2-one into the binding sites of enzymes like bacterial DNA gyrase or MurC, researchers can predict their potential as inhibitors and guide the synthesis of the most promising candidates. oiccpress.comgrnjournal.us
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build statistical models that correlate the structural properties of a series of derivatives with their biological activity. nih.gov These models generate 3D contour maps that highlight regions where steric, electrostatic, or hydrophobic modifications would likely increase activity, thus guiding the rational design of more potent compounds. nih.gov
Density Functional Theory (DFT) Studies: DFT calculations are valuable for understanding the fundamental properties of molecules. They can be used to study reaction mechanisms, predict the stability of different conformations, and analyze reactivity. For example, DFT has been used to study the mechanism of the ring contraction of 5-hydroxy-1,3-oxazin-2-ones, providing insight into the factors that control the reaction. researchgate.net
These computational approaches allow for the rapid in-silico screening of virtual libraries of compounds, prioritizing synthetic efforts and reducing the time and cost associated with discovering new functional molecules.
Q & A
Q. What are the standard synthetic protocols for preparing 5,5-dimethyl-[1,3]oxazinan-2-one derivatives?
- Methodological Answer : Synthesis typically involves cyclization reactions of carbamate intermediates. Key methods include:
- Cyclization of homoallylic carbamates using iodine in acetonitrile, yielding 4,6-disubstituted derivatives (reaction time: 10–20 min) .
- Reductive amination of 2-deoxy-D-ribose followed by aryl chloroformate-mediated cyclization .
- Metal triflate-catalyzed intramolecular diazocarbonyl insertion , enabling enantioselective synthesis .
Optimization of solvent (e.g., acetonitrile) and catalyst (e.g., iodine) is critical for yield and selectivity.
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer :
- NMR spectroscopy : H and C NMR identify functional groups and substituent positions. For example, H NMR of 4-(4-methoxyphenyl) derivatives shows characteristic doublets for oxazinanone protons (δ 4.29–5.46 ppm) .
- X-ray crystallography : Resolves stereochemistry. Single-crystal analysis confirmed the trans configuration in 4-(4-fluorophenyl)-6-(hydroxymethyl) derivatives (C–C bond length: 1.54 Å) .
Q. What are the primary biological activities associated with 1,3-oxazinan-2-one derivatives?
- Methodological Answer : These compounds exhibit:
- Anticonvulsant activity : Derivatives like felbamate metabolites modulate neuronal excitability .
- Anti-inflammatory effects : 6-Phenyl derivatives act as phosphodiesterase IV inhibitors, reducing asthma symptoms .
- Antidiabetic potential : Substituted analogs enhance insulin sensitivity in preclinical models .
Biological screening requires in vitro enzyme assays (e.g., PDE-IV inhibition) followed by in vivo toxicity profiling.
Q. What analytical challenges arise in characterizing substituted 1,3-oxazinan-2-ones?
- Methodological Answer :
- Diastereomer separation : Chromatographic resolution (e.g., HPLC with chiral columns) is needed for 4,6-disubstituted derivatives due to steric hindrance .
- Spectral overlap : Ring puckering in NMR causes complex splitting patterns; deuterated solvents and 2D NMR (COSY, HSQC) aid interpretation .
Advanced Research Questions
Q. How do reaction conditions influence diastereoselectivity in 4,6-disubstituted-1,3-oxazinan-2-one synthesis?
- Methodological Answer :
- Steric and electronic effects : Electron-withdrawing groups (e.g., 4-fluorophenyl) favor trans diastereomers (>90% selectivity) by reducing repulsion during cyclization .
- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states, enhancing regioselectivity .
- Catalyst choice : Iodine promotes carbamate cyclization, while metal triflates enable asymmetric synthesis .
Q. What metabolic pathways convert 1,3-oxazinan-2-ones into toxic reactive species?
- Methodological Answer :
- Felbamate metabolism : Hepatic oxidation generates 4-Hydroxy-5-phenyl-[1,3]oxazinan-2-one, which equilibrates with 3-oxo-2-phenylpropyl carbamate. Subsequent β-elimination produces 2-phenylpropenal, a hepatotoxic α,β-unsaturated aldehyde .
- Analytical validation : LC-MS/MS tracks metabolite formation in plasma, while glutathione trapping assays confirm reactive intermediate generation .
Q. What strategies mitigate diastereomeric mixture formation during cyclization reactions?
- Methodological Answer :
- Substituent design : Bulky groups (e.g., 4-methoxyphenyl) restrict rotational freedom, favoring trans configurations .
- Temperature control : Low-temperature reactions (e.g., 0–5°C) reduce kinetic byproducts, improving diastereomeric excess .
- Enzymatic resolution : Lipases or esterases selectively hydrolyze one diastereomer, though applicability varies .
Q. How do structural modifications alter the equilibrium of 1,3-oxazinan-2-one metabolites in physiological conditions?
- Methodological Answer :
- pH-dependent stability : 4-Hydroxy-5-phenyl derivatives reversibly convert to acyclic carbamates at physiological pH (7.4). Introducing electron-donating groups (e.g., methyl) stabilizes the cyclic form, reducing toxic propenal release .
- Kinetic studies : HPLC-UV monitors degradation rates (λ = 254 nm), revealing half-life differences between derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
